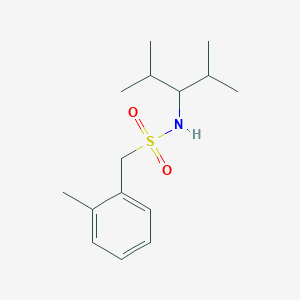![molecular formula C17H17ClN2O2 B4721147 N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B4721147.png)
N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment involves copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. This process also leads to the synthesis of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones through the cyclization of thiocyanatoamides, highlighting a versatile approach to obtaining derivatives of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide has been elucidated through single crystal X-ray diffraction studies. This analysis provides detailed information on the dihedral angles, hydrogen bonding, and weak intermolecular interactions that stabilize the crystal structure, offering insights into the compound's structural integrity and potential reactivity (Salian et al., 2018).
Chemical Reactions and Properties
N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide derivatives exhibit a range of chemical reactions, including halogenated hydrocarbon amination and cyclization, which leads to various bioactive molecules. These reactions are significant for exploring the compound's versatility in synthesizing pharmacologically relevant derivatives (Bai et al., 2012).
Physical Properties Analysis
The physical properties of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide and its derivatives have been characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These analyses provide valuable information on the compound's molecular geometry, functional groups, and molecular weight, crucial for understanding its physical behavior and potential applications (Manolov et al., 2022).
Chemical Properties Analysis
The chemical properties of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, including its reactivity and stability, have been explored through various chemical reactions and computational studies. These studies reveal insights into the compound's electron density distribution, charge transfer mechanisms, and potential for forming stable chemical bonds, which are essential for its application in chemical synthesis and drug development (Raza et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)11-6-13-4-2-3-5-16(13)18/h2-5,7-10H,6,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYWGVUMXYRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(difluoromethyl)-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4721071.png)


![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4721099.png)

![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)

![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4721127.png)
![1-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721129.png)
![methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4721132.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide)](/img/structure/B4721136.png)
